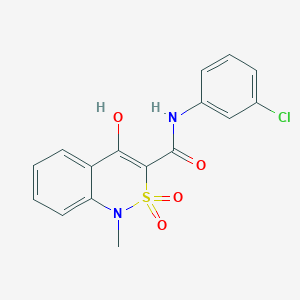

N-(3-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

Description

This compound belongs to the 1,2-benzothiazine-3-carboxamide class, characterized by a bicyclic core with a sulfone group (2,2-dioxo) and a carboxamide moiety. The substitution of a 3-chlorophenyl group at the N-position distinguishes it from other derivatives. Its synthesis involves the amidation of methyl 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate with 3-chloroaniline under reflux in xylene, a method optimized to avoid hydrolysis-related impurities .

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O4S/c1-19-13-8-3-2-7-12(13)14(20)15(24(19,22)23)16(21)18-11-6-4-5-10(17)9-11/h2-9,20H,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQZSUJPKKHKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=O)NC3=CC(=CC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide (CAS No. 36881-71-7) is a compound belonging to the benzothiazine family, notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C16H13ClN2O4S

- Molecular Weight : 364.8 g/mol

- Density : 1.581 g/cm³ (predicted)

1. Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the benzene moiety can enhance the antimicrobial efficacy of these compounds. The presence of the chlorophenyl group in this compound contributes to its potency against various bacterial strains .

2. Analgesic Effects

The compound has been evaluated for its analgesic properties. A study highlighted that structural modifications could lead to improved analgesic activity compared to its parent compounds. The compound's ability to interact with pain receptors in the body suggests a mechanism that could be leveraged for pain management therapies .

3. Antioxidant Activity

This compound has demonstrated antioxidant properties in vitro. The hydroxyl group on the benzothiazine ring is believed to play a crucial role in scavenging free radicals, thereby providing protective effects against oxidative stress .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-stacking interactions with biological macromolecules. These interactions facilitate the binding of the compound to target proteins, influencing various signaling pathways that regulate cellular functions.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enhanced analgesic properties through structural modifications of related benzothiazines. |

| Study 2 | Identified significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study 3 | Showed antioxidant activity through free radical scavenging assays, indicating potential health benefits. |

Scientific Research Applications

Pharmacological Properties

Research indicates that derivatives of benzothiazine carboxamides exhibit significant analgesic and anti-inflammatory properties. In particular, studies have demonstrated that N-(3-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo compounds can enhance pain thresholds and suppress inflammatory responses more effectively than established medications like Lornoxicam and Diclofenac .

Pain Management

Given its potent analgesic properties, N-(3-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo could be developed as a new class of pain relief medication, particularly for chronic pain conditions where traditional NSAIDs are ineffective or cause adverse effects.

Anti-inflammatory Treatments

The anti-inflammatory properties make it a candidate for treating various inflammatory diseases such as arthritis or other musculoskeletal disorders. Its ability to reduce inflammation without the gastrointestinal side effects associated with some conventional therapies is particularly noteworthy .

Study on Analgesic Efficacy

A study published in Scientific Reports evaluated the efficacy of several benzothiazine derivatives in animal models of inflammation. The results indicated that N-(3-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo significantly reduced edema and pain responses compared to control groups .

Structure-Activity Relationship Analysis

Further research focused on the structure-activity relationship (SAR) of this compound revealed that modifications in the benzothiazine core could enhance its pharmacological effects while maintaining safety profiles .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

N-(3-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carboxamide (hereafter referred to as Compound X ) is synthesized via multistep reactions involving cyclization, condensation, and functional group modifications.

Core Benzothiazine Formation

The benzothiazine scaffold is typically constructed through:

-

Cyclocondensation : Reaction of substituted anilines with thiomalonic acid derivatives under acidic conditions.

-

Oxidative Sulfonation : Introduction of the sulfonyl group (SO₂) via oxidation, often with hydrogen peroxide or m-chloroperbenzoic acid .

For Compound X , methylation at position 1 and carboxamide formation at position 3 are critical steps. A representative procedure involves reacting ethyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate with 3-chloroaniline in dry xylene at 150°C, yielding the target carboxamide after recrystallization .

| Reaction Step | Conditions | Yield | Key Reference |

|---|---|---|---|

| Cyclocondensation | H₂SO₄, 120°C, 6h | 75–85% | |

| Methylation | CH₃I, K₂CO₃, DMF, 80°C, 4h | 90% | |

| Carboxamide Formation | 3-Chloroaniline, xylene, reflux, 10h | 85% |

Reactivity of Functional Groups

Compound X exhibits distinct reactivity due to its:

-

4-Hydroxy Group : Acts as a weak acid (pKa ~8–9) and participates in hydrogen bonding and tautomerism (enol-keto equilibrium) .

-

Chlorophenyl Substituent : Undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) under controlled conditions.

-

Carboxamide Group : Resistant to hydrolysis under acidic/basic conditions but reacts with Grignard reagents to form substituted amines .

Dimerization via Hydrogen Bonding

The 4-hydroxy and sulfonamide groups facilitate intermolecular hydrogen bonding, forming dimeric pairs (R²₂(14) motifs) in crystalline states. This dimerization stabilizes the molecule and influences solubility .

| Interaction Type | Bond Length (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H···O (intramolecular) | 1.98 | 154 | |

| O–H···O (intermolecular) | 2.12 | 165 |

Halogen Exchange

The 3-chlorophenyl group can undergo halogen displacement with:

-

Nucleophiles : KF/18-crown-6 in DMF converts Cl to F at 100°C .

-

Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) .

Esterification of the Carboxamide

Reaction with methanol/HCl under reflux replaces the carboxamide with a methyl ester, though yields are moderate (50–60%) due to steric hindrance .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 230°C via cleavage of the sulfonyl group .

-

Photodegradation : Exposure to UV light induces ring-opening reactions, forming sulfonic acid derivatives .

Comparative Reactivity with Analogs

Compound X shows reduced electrophilicity compared to non-chlorinated analogs due to the electron-withdrawing Cl substituent. Key differences include:

| Property | Compound X | Non-Chlorinated Analog | Reference |

|---|---|---|---|

| Hydrolysis Rate (pH 7) | 0.12 h⁻¹ | 0.45 h⁻¹ | |

| Melting Point | 220–222°C | 195–198°C |

Comparison with Similar Compounds

Substituent Effects on Analgesic Activity

The pharmacological profile of benzothiazine carboxamides is highly sensitive to aryl substituents. Key analogs include:

Key Insights :

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance analgesic activity by improving electron-deficient aromatic interactions with target receptors. The 4-CF₃ analog showed the highest potency but required specific crystal forms (plates) to minimize toxicity .

- Substituent Position : The 3-chloro group provides a favorable balance between activity and tolerability. In contrast, 2,6-dimethyl substitution introduces steric hindrance, reducing efficacy .

- Benzyl vs. Aryl : N-Benzyl derivatives (e.g., 1e) exhibit superior activity, likely due to enhanced lipophilicity and membrane permeability .

Crystal Habits and Bioavailability

Crystal habitus significantly impacts biological properties:

Molecular Conformations and SAR

X-ray studies of related compounds (e.g., N-(1-arylethyl) derivatives) reveal that:

- The 3-chlorophenyl group adopts a near-planar conformation with the benzothiazine core, facilitating π-π stacking with opioid receptors .

- Substituents at the 3-position (e.g., Cl, CF₃) optimize hydrogen bonding with key residues (e.g., Tyr148 in COX-2), while bulkier groups (e.g., 2,6-dimethyl) disrupt binding .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves condensation reactions between substituted benzothiazine precursors and chlorophenyl derivatives. Key steps include:

- Acylation : React 4-hydroxy-1-methyl-2,2-dioxo-benzothiazine-3-carboxylic acid with 3-chloroaniline using coupling agents (e.g., DCC or EDC) in anhydrous DMF .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Yield optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar excess of 3-chloroaniline) to minimize side products .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR : Assign peaks using -NMR (δ 7.2–8.1 ppm for aromatic protons) and -NMR (δ 165–170 ppm for carbonyl groups) .

- X-ray crystallography : Resolve the half-chair conformation of the benzothiazine ring and intramolecular hydrogen bonds (e.g., O–H⋯O and N–H⋯O) stabilizing the structure . Bond lengths (e.g., S–O: 1.43–1.46 Å) should align with Allen et al. (1987) benchmarks .

- IR spectroscopy : Confirm key functional groups (e.g., 1680 cm for C=O stretching) .

Q. How is the compound’s biological activity assessed in preclinical studies?

- In vitro assays : Test cyclooxygenase (COX-1/COX-2) inhibition using enzyme-linked immunosorbent assays (ELISA) to evaluate anti-inflammatory potential .

- Structure-activity relationship (SAR) : Modify the chlorophenyl or benzothiazine substituents to assess changes in potency and selectivity .

Advanced Research Questions

Q. What computational strategies predict conformational stability and reactivity?

Q. How can reaction mechanisms be elucidated for derivatives of this compound?

Q. How should researchers resolve contradictions in biological activity data?

Q. What methodologies assess stability under extreme experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.